molecular formula C8H14ClN3 B12684988 2,6-Dimethylbenzene-1,3,5-triamine hydrochloride CAS No. 94135-20-3

2,6-Dimethylbenzene-1,3,5-triamine hydrochloride

Cat. No.: B12684988
CAS No.: 94135-20-3
M. Wt: 187.67 g/mol
InChI Key: HUPRNZLUDKGPHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylbenzene-1,3,5-triamine hydrochloride typically involves the nitration of 2,6-dimethylaniline followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzene-1,3,5-triamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced amine derivatives .

Scientific Research Applications

2,6-Dimethylbenzene-1,3,5-triamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzene-1,3,5-triamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The pathways involved may include signal transduction and metabolic processes .

Properties

CAS No.

94135-20-3

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

2,4-dimethylbenzene-1,3,5-triamine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-4-6(9)3-7(10)5(2)8(4)11;/h3H,9-11H2,1-2H3;1H

InChI Key

HUPRNZLUDKGPHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)N)C)N.Cl

Origin of Product

United States

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